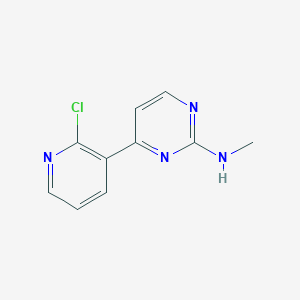









|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([NH:14][CH3:15])[N:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[I:16][C:17]1[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CS(C)=O>O>[I:16][C:17]1[CH:22]=[CH:21][C:20]([O:23][C:2]2[C:7]([C:8]3[CH:13]=[CH:12][N:11]=[C:10]([NH:14][CH3:15])[N:9]=3)=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:19][CH:18]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1C1=NC(=NC=C1)NC
|
|
Name
|
|
|
Quantity
|
3.96 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The flask was sealed with a septum
|
|
Type
|
CUSTOM
|
|
Details
|
placed in a preheated oil bath at 130° C
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated out of the solution
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
|
Type
|
WASH
|
|
Details
|
ground, and washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
The product was collected
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven overnight
|
|
Duration
|
8 (± 8) h
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(OC2=NC=CC=C2C2=NC(=NC=C2)NC)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |